Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate
Description
Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a synthetic carbamate derivative featuring an isoxazole core substituted with a tert-butyl group at position 5 and a propyl carbamate moiety at position 3. Isoxazoles are heterocyclic aromatic compounds known for their stability and versatility in medicinal chemistry, often serving as bioisosteres for ester or amide functionalities. The propyl carbamate group may act as a prodrug moiety, modulating solubility or hydrolysis kinetics for controlled release of active metabolites.
Properties
CAS No. |
55861-82-0 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
propyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-5-6-15-10(14)12-9-7-8(16-13-9)11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,14) |
InChI Key |
YELCULSGRQKMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s isoxazole ring is particularly reactive, allowing for diverse transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, isoamyl nitrite, and various bases such as sodium azide and triethylamine . Reaction conditions often involve moderate heating and the use of solvents like 1,4-dioxane .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sodium azide can yield 3,5-bis(het)arylisoxazoles .
Scientific Research Applications
Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in medicinal chemistry for the development of drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . The compound’s ability to inhibit specific molecular targets, such as FLT3, makes it a valuable candidate for cancer research .
Mechanism of Action
The mechanism of action of Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of FLT3, leading to the suppression of tumor growth in certain cancer models . The compound’s isoxazole ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share structural motifs with Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate, enabling comparative analysis:
tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate ()
- Key Features: Benzoisoxazole (fused benzene-isoxazole ring) with a nitro group at position 5 and a tert-butyl carbamate at position 3.
| Property | This compound | tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₃ | C₁₃H₁₅N₃O₅ |
| Molecular Weight | ~238.28 g/mol | ~293.28 g/mol |
| Key Substituents | tert-butyl (C5), propyl carbamate (C3) | Nitro (C5), tert-butyl carbamate (C3), benzoisoxazole |
| Electron Effects | Electron-donating (tert-butyl) | Electron-withdrawing (nitro) |
| Lipophilicity (LogP) | Higher (due to tert-butyl) | Moderate (nitro reduces lipophilicity) |
Bis(thiazol-5-ylmethyl) Derivatives ()
- Key Features: Thiazole-based carbamates with complex stereochemistry and diphenylhexane backbones. Thiazole rings (vs. isoxazole) introduce sulfur atoms, altering electronic properties and hydrogen-bonding capacity.
| Property | This compound | Bis(thiazol-5-ylmethyl) Derivatives |
|---|---|---|
| Heterocycle | Isoxazole (O, N) | Thiazole (S, N) |
| Backbone | Single isoxazole ring | Diphenylhexane with multiple stereocenters |
| Pharmacological Target | Not specified (likely enzyme/protease inhibition) | Antimicrobial or antiviral (common for thiazoles) |
Physicochemical and Stability Profiles
- Solubility :
- Stability :
- Propyl carbamates generally hydrolyze faster than tert-butyl carbamates under physiological conditions due to reduced steric hindrance. The nitro group in benzoisoxazole derivatives may accelerate degradation under UV light or basic conditions .
Biological Activity
Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in drug development.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of a tert-butyl group enhances steric hindrance, potentially influencing the compound's interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The isoxazole moiety can interact with active sites of various enzymes, inhibiting their activity. This mechanism is crucial for compounds designed to target specific biochemical pathways.
- Protein Interaction : The carbamate group may form covalent bonds with nucleophilic residues in proteins, altering their structure and function, which can lead to therapeutic effects against diseases such as cancer and inflammation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that isoxazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. This compound has been explored for its potential in cancer therapy due to its ability to modulate enzyme activity involved in tumor progression .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole may exhibit antimicrobial properties, making them candidates for further exploration in the development of new antibiotics .
Case Studies and Research Findings
Several studies have investigated the biological activity of isoxazole derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
